molecular formula C12H15NO3 B2947651 butyl 2-oxo-2-(phenylamino)acetate CAS No. 38285-80-2

butyl 2-oxo-2-(phenylamino)acetate

Cat. No.: B2947651
CAS No.: 38285-80-2
M. Wt: 221.256
InChI Key: CKESFPYNTNAANC-UHFFFAOYSA-N
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Description

Butyl 2-oxo-2-(phenylamino)acetate is an organic compound with a molecular formula of C12H15NO3 It is an ester derivative of oxamic acid, where the butyl group is attached to the ester functionality, and the phenylamino group is attached to the oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-oxo-2-(phenylamino)acetate can be achieved through several methods. One common approach involves the reaction of butyl oxalate with aniline in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired ester product.

Another method involves the use of butyl chloroformate and phenylglycine. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-oxo-2-(phenylamino)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamates.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxamates.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Butyl 2-oxo-2-(phenylamino)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butyl 2-oxo-2-(phenylamino)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-oxo-2-(phenylamino)acetate
  • Methyl 2-oxo-2-(phenylamino)acetate
  • Propyl 2-oxo-2-(phenylamino)acetate

Uniqueness

Butyl 2-oxo-2-(phenylamino)acetate is unique due to its specific ester group, which can influence its reactivity and biological activity. The butyl group may provide different solubility and stability properties compared to other similar compounds.

Properties

IUPAC Name

butyl 2-anilino-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-3-9-16-12(15)11(14)13-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKESFPYNTNAANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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